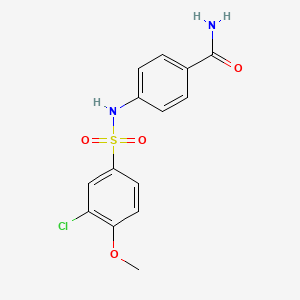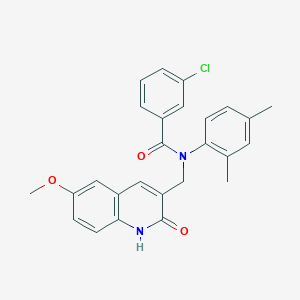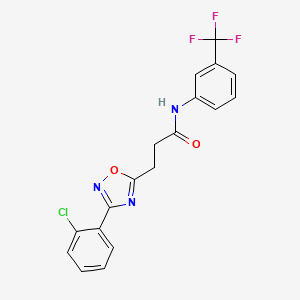
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,4-dimethylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,4-dimethylphenyl)butanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "Compound X" and is known for its unique chemical structure that makes it a promising candidate for use in scientific research.
Mechanism of Action
The mechanism of action of Compound X involves its ability to selectively react with ROS to form a stable fluorescent product. The reaction between Compound X and ROS results in a significant increase in fluorescence intensity, which can be monitored using various imaging techniques. This unique mechanism of action makes Compound X a highly sensitive and specific probe for the detection of ROS in living cells.
Biochemical and Physiological Effects:
Compound X has been shown to have minimal biochemical and physiological effects on living cells, making it an ideal probe for studying ROS levels in various cellular processes. The compound has been shown to be non-toxic and non-cytotoxic at concentrations used in scientific research.
Advantages and Limitations for Lab Experiments
One of the major advantages of Compound X is its high sensitivity and specificity for the detection of ROS in living cells. The compound is also easy to synthesize and can be used in a variety of imaging techniques. However, one of the limitations of using Compound X is its limited stability, which can affect its performance in long-term experiments.
Future Directions
There are several future directions for the use of Compound X in scientific research. One of the most promising applications is its use in the development of new therapies for diseases that are associated with high levels of ROS, such as cancer and neurodegenerative disorders. Additionally, Compound X can be used in the development of new imaging techniques for the detection of ROS in living cells. Further research is needed to fully explore the potential applications of this compound in various fields of scientific research.
Synthesis Methods
The synthesis of Compound X involves a multistep process that requires the use of various reagents and solvents. The first step involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorophenylhydrazine. The resulting compound is then reacted with ethyl acetoacetate to form 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-amine. The final step involves the reaction of 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-amine with N-(2,4-dimethylphenyl)butanamide to form Compound X.
Scientific Research Applications
Compound X has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. ROS are known to play a crucial role in various physiological and pathological processes, and the ability to detect and monitor ROS levels in real-time can provide valuable insights into these processes.
properties
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-13-10-11-17(14(2)12-13)22-18(25)8-5-9-19-23-20(24-26-19)15-6-3-4-7-16(15)21/h3-4,6-7,10-12H,5,8-9H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRDMPQZRWIHAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

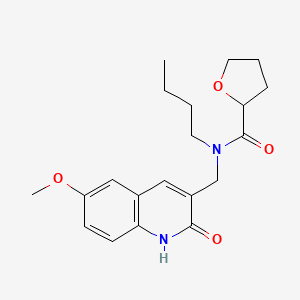

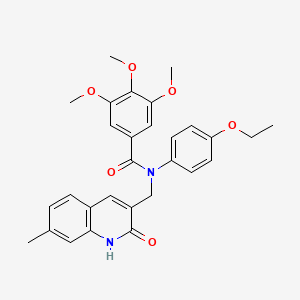

![2-bromo-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692285.png)
![2-fluoro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692295.png)



